4,4,6,8-tetramethyl-3'-(4-phenoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
4,4,6,8-tetramethyl-3’-(4-phenoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,8-tetramethyl-3’-(4-phenoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves multiple steps. One common method includes the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, which selectively involves the C1=O carbonyl group . The reduction products are then condensed with aldehydes and acetone to afford new derivatives . Another method involves the reaction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-ones with N,N-dimethylformamide dimethyl acetal, followed by transamination with primary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,6,8-tetramethyl-3’-(4-phenoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups present in the structure.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, aldehydes and acetone for condensation reactions, and N,N-dimethylformamide dimethyl acetal for transamination .
Major Products Formed
The major products formed from these reactions are various derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
4,4,6,8-tetramethyl-3’-(4-phenoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antitumor properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,4,6,8-tetramethyl-3’-(4-phenoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antibacterial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A closely related compound with similar structural features.
6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide: Another derivative with potential biological activities.
Uniqueness
The uniqueness of 4,4,6,8-tetramethyl-3’-(4-phenoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C29H28N2O3S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
6',9',11',11'-tetramethyl-3-(4-phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione |
InChI |
InChI=1S/C29H28N2O3S/c1-18-14-23-19(2)16-28(3,4)31-26(23)24(15-18)29(27(31)33)30(25(32)17-35-29)20-10-12-22(13-11-20)34-21-8-6-5-7-9-21/h5-15,19H,16-17H2,1-4H3 |
InChI Key |
YOGRBDYBDHCTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OC6=CC=CC=C6)C)(C)C |
Origin of Product |
United States |
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